Encequidar Encequidar Encequidar is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, encequidar selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. Encequidar is not systemically absorbed.
Brand Name: Vulcanchem
CAS No.: 849675-66-7
VCID: VC0005660
InChI: InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)
SMILES: COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC
Molecular Formula: C38H36N6O7
Molecular Weight: 688.7 g/mol

Encequidar

CAS No.: 849675-66-7

Cat. No.: VC0005660

Molecular Formula: C38H36N6O7

Molecular Weight: 688.7 g/mol

* For research use only. Not for human or veterinary use.

Encequidar - 849675-66-7

CAS No. 849675-66-7
Molecular Formula C38H36N6O7
Molecular Weight 688.7 g/mol
IUPAC Name N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)
Standard InChI Key AHJUHHDDCJQACA-UHFFFAOYSA-N
SMILES COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC
Appearance Solid powder

Chemical and Pharmacological Properties

Structural Characteristics

Encequidar (N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide) features a complex polycyclic structure optimized for gut-specific P-gp inhibition . Key attributes include:

PropertyValueSource
Molecular FormulaC38H36N6O7
Molecular Weight688.7 g/mol
Solubility2.4 mg/mL in DMSO
Storage Conditions-20°C (powder), -80°C (solution)
P-gp Inhibition (IC50)Comparable to tariquidar

The compound's minimal systemic absorption (<0.1% bioavailability) ensures localized gastrointestinal activity, mitigating systemic toxicity .

Mechanism of Action

Encequidar binds reversibly to the ATP-binding cassette (ABC) transporter P-gp, blocking efflux of substrate chemotherapeutics from intestinal epithelial cells . This inhibition:

  • Increases oral bioavailability: Paclitaxel absorption rises from <10% to 40-60% when co-administered .

  • Reduces MDR: In SW620/AD300 colon cancer cells, Encequidar decreases doxorubicin efflux 3.8-fold (p<0.01) and enhances cytotoxicity 12.3-fold .

  • Modulates metabolism: Metabolomic studies show suppression of glutathione synthesis (↓35%) and TCA cycle intermediates (↓22%), sensitizing cells to oxidative stress .

Clinical Development and Efficacy

Breast Cancer Applications

A phase Ib trial (NCT03165955) evaluated oral paclitaxel (205 mg/m²) + Encequidar (15 mg) in 28 Taiwanese patients with metastatic breast cancer :

Notably, the FDA issued a Complete Response Letter in 2021 citing neutropenia rates of 18% (Grade ≥3) versus 8% for IV paclitaxel, requiring additional safety data .

Prostate Cancer Trials

A phase I pharmacokinetic study compared single-dose oral docetaxel + Encequidar (75-300 mg/m²) to IV docetaxel (75 mg/m²) in metastatic prostate cancer :

Dose (mg/m²)Cmax (ng/mL)AUC0-∞ (h·ng/mL)Bioavailability
7582.3 ± 21.41,230 ± 31822%
150165.7 ± 38.92,450 ± 59727%
300312.4 ± 67.25,890 ± 1,30233%

At 300 mg/m², oral docetaxel achieved 89% of the AUC of IV dosing, demonstrating dose-linear pharmacokinetics (R²=0.94) .

Adverse EventFrequency (Oral)Frequency (IV)
Neutropenia (Grade ≥3)18%8%
Peripheral Neuropathy24%15%
Diarrhea33%12%
Fatigue29%21%

Source:

Mechanistic studies attribute gastrointestinal toxicity to prolonged mucosal exposure to taxanes rather than Encequidar itself .

Emerging Applications and Future Directions

Colorectal Cancer Models

In SW620/AD300 cells, Encequidar (10 μM):

  • Reduces P-gp ATPase activity by 78% (p<0.001)

  • Increases intracellular doxorubicin accumulation 4.2-fold

  • Elevates ROS production 2.8-fold through glutathione depletion

These effects reversed resistance at clinically achievable concentrations (IC50 reduction from 1.2 μM to 0.09 μM) .

Combination Therapies

Ongoing research explores synergies with:

  • PARP inhibitors: Enhanced penetration in BRCA-mutant tumors

  • Anti-PD1 antibodies: Improved tumor immunogenicity via chemokine modulation

  • Nanoparticle formulations: Sustained-release oral taxanes with weekly dosing

Regulatory paths require resolution of FDA concerns through:

  • Central blinded re-review of radiographic responses

  • Stratified analysis of neutropenia risk factors

  • Long-term follow-up for secondary malignancies (theoretical risk <0.1%)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator